molecular formula C15H19N3O B7459183 N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No. B7459183
M. Wt: 257.33 g/mol
InChI Key: HJJRABKPMQQJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a non-steroidal anti-inflammatory drug (NSAID) that has been found to possess potent analgesic and anti-inflammatory properties. DPA has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide selectively inhibits COX-2, which is the isoform of the enzyme that is upregulated in response to inflammation. By inhibiting COX-2, N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide reduces the production of pro-inflammatory prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been found to have several biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been found to have antioxidant and antitumor effects. N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has also been shown to modulate the immune response, leading to a reduction in inflammation and an improvement in immune function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide in lab experiments is its potent analgesic and anti-inflammatory properties, which make it a useful tool for investigating the role of inflammation in various disease states. However, one limitation of using N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is its selectivity for COX-2, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide. One area of research is the development of new drugs based on the structure of N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide with improved analgesic and anti-inflammatory properties. Another area of research is the investigation of the role of N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide in the modulation of the immune response, which may have implications for the treatment of various autoimmune diseases. Additionally, the potential use of N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide in the treatment of cancer and other diseases is an area of ongoing research.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves the reaction of 2,6-dimethylphenyl isocyanate with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the acetylation of the resulting amine with acetic anhydride.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been found to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various pain and inflammatory conditions. In scientific research, N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been used as a tool to investigate the role of inflammation in various disease states, including cancer, arthritis, and cardiovascular disease. N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has also been used in the development of new drugs with improved analgesic and anti-inflammatory properties.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-10-6-5-7-11(2)15(10)16-14(19)9-18-13(4)8-12(3)17-18/h5-8H,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJRABKPMQQJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

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